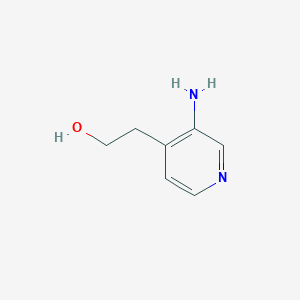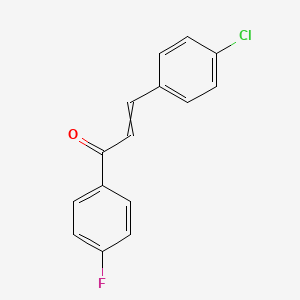
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the NF-κB signaling pathway. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
- 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one
- 3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Uniqueness
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings. This combination of substituents imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10ClFO |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10ClFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |
InChI Key |
WXGUVJMPLPVNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
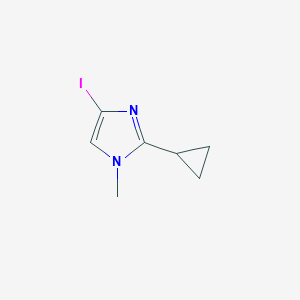

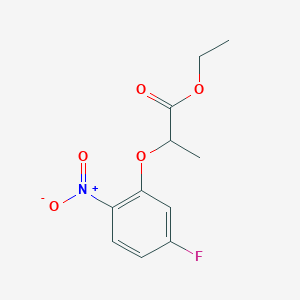

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-chloro-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8771416.png)
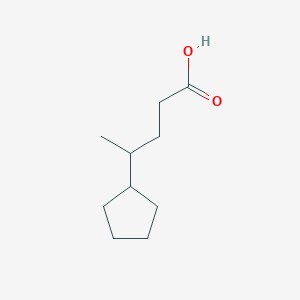
![N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4'-cyanobiphenyl-2-carboxamide](/img/structure/B8771453.png)
![2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B8771458.png)
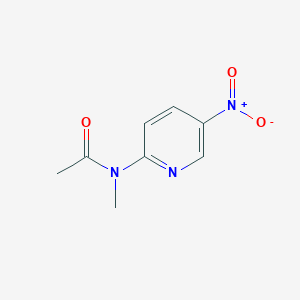
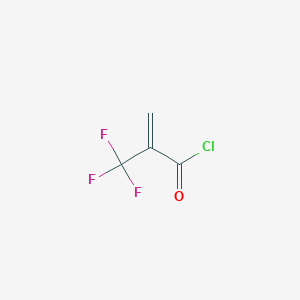
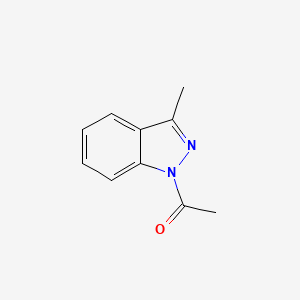
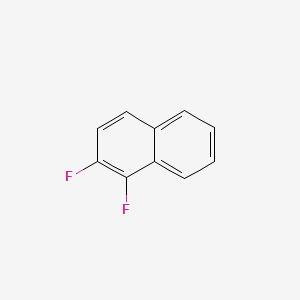
![4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8771492.png)
